Dibutyl(methyl)octylstannane
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Overview
Description
Dibutyl(methyl)octylstannane: is an organotin compound with the molecular formula C17H38Sn . It is a member of the organotin family, which consists of compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl(methyl)octylstannane can be synthesized through the reaction of dibutyltin dichloride with methylmagnesium bromide and octylmagnesium bromide . The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Bu2SnCl2+MeMgBr+OctMgBr→Bu2Sn(Me)(Oct)+2MgClBr
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar reagents and conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibutyl(methyl)octylstannane can undergo oxidation reactions, forming tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where the alkyl groups attached to the tin atom are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the substituent used.
Scientific Research Applications
Chemistry: Dibutyl(methyl)octylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the study of organometallic chemistry.
Biology and Medicine: Organotin compounds, including this compound, have been investigated for their potential biological activities, such as antimicrobial and anticancer properties. their toxicity limits their use in medical applications.
Industry: In industry, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps improve the thermal stability and durability of these materials.
Mechanism of Action
The mechanism of action of dibutyl(methyl)octylstannane involves its interaction with biological molecules, particularly proteins and enzymes. The tin atom can form covalent bonds with sulfur and nitrogen atoms in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cytotoxic effects.
Comparison with Similar Compounds
- Dibutyltin dichloride
- Tributyltin chloride
- Dioctyltin dichloride
Comparison: Dibutyl(methyl)octylstannane is unique due to the presence of both methyl and octyl groups attached to the tin atom, which imparts distinct chemical properties compared to other organotin compounds. For example, tributyltin chloride is more commonly used as a biocide, while this compound is preferred for its stabilizing properties in polymer production.
Properties
CAS No. |
61726-30-5 |
---|---|
Molecular Formula |
C17H38Sn |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
dibutyl-methyl-octylstannane |
InChI |
InChI=1S/C8H17.2C4H9.CH3.Sn/c1-3-5-7-8-6-4-2;2*1-3-4-2;;/h1,3-8H2,2H3;2*1,3-4H2,2H3;1H3; |
InChI Key |
RNHCIXDAVWSOPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Sn](C)(CCCC)CCCC |
Origin of Product |
United States |
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